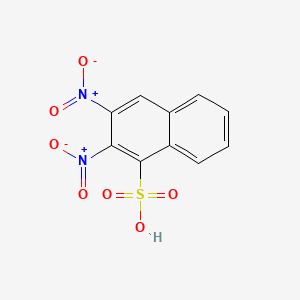

2,3-Dinitronaphthalene-1-sulfonic acid

Description

Properties

CAS No. |

71873-00-2 |

|---|---|

Molecular Formula |

C10H6N2O7S |

Molecular Weight |

298.23 g/mol |

IUPAC Name |

2,3-dinitronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H6N2O7S/c13-11(14)8-5-6-3-1-2-4-7(6)10(20(17,18)19)9(8)12(15)16/h1-5H,(H,17,18,19) |

InChI Key |

NMMHJWYKFNBEFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid. The process requires careful control of reaction conditions, including temperature and the concentration of nitration agents. The reaction is usually carried out in an acidic medium to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors. These reactors are designed to handle high temperatures and pressures, ensuring the efficient conversion of naphthalene-1-sulfonic acid to the dinitro derivative. The process also includes purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dinitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be performed using strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Production of amines or other reduced derivatives.

Substitution: Introduction of different functional groups, leading to a variety of substituted naphthalene derivatives.

Scientific Research Applications

2,3-Dinitronaphthalene-1-sulfonic acid is utilized in various scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of other naphthalene derivatives and is used in the study of reaction mechanisms.

Biology: The compound is employed in biological assays to investigate cellular processes and enzyme activities.

Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-dinitronaphthalene-1-sulfonic acid exerts its effects depends on the specific application. In biological assays, the compound may interact with cellular targets, such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include oxidative stress pathways and signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron-Withdrawing Groups : The nitro groups in this compound significantly increase acidity compared to alkyl-substituted analogs like Sodium 2,3-diisobutylnaphthalene-1-sulfonate, which is more hydrophobic and suited for surfactant applications .

- In contrast, 2,3-hydroxy-8-nitro-1,6-naphthalene disulfonic acid () has additional sulfonic and hydroxyl groups, enhancing water solubility for dye synthesis .

- Thermal Stability : 2-Naphthalenesulfonic acid (USP 29) exhibits a melting range of 122–126°C, suggesting that nitro substituents in the target compound could lower thermal stability due to increased reactivity .

Industrial and Regulatory Considerations

- Surfactant Derivatives: Sodium salts of alkylated naphthalenesulfonates (e.g., Sodium diisobutylnaphthalene-1-sulfonate) are regulated for environmental safety, as seen in dinonyl derivatives listed under global chemical regulations (). The target compound’s nitro groups may require stricter handling protocols .

- Synthetic Challenges : highlights difficulties in selective sulfonation/nitration for multi-substituted naphthalenes, suggesting that synthesizing this compound would require precise conditions to avoid byproducts .

Biological Activity

2,3-Dinitronaphthalene-1-sulfonic acid (DNNSA) is a nitroaromatic compound characterized by its dual nitro groups and a sulfonic acid functional group. Its unique structure imparts significant biological activities, making it a subject of interest in various fields including pharmacology, toxicology, and environmental science. This article reviews the biological activity of DNNSA based on available literature and research findings.

- Molecular Formula : C10H8N2O6S

- Molecular Weight : 288.25 g/mol

- Appearance : Yellow crystalline powder

- Solubility : Soluble in water and organic solvents

Biological Activity Overview

The biological activity of DNNSA is primarily attributed to its nitro groups, which can undergo reduction to form reactive intermediates capable of interacting with biological macromolecules. Key areas of biological activity include:

- Antimicrobial Activity : Nitroaromatic compounds often exhibit antibacterial properties. Studies suggest that DNNSA may inhibit the growth of various bacterial strains, although specific data on DNNSA is limited.

- Cytotoxicity : Research indicates that similar compounds can induce cytotoxic effects in mammalian cells. The mechanism often involves the formation of DNA adducts leading to genotoxicity.

- Carcinogenic Potential : Nitro compounds are known to have carcinogenic properties. Investigations into related compounds have shown that they can lead to tumorigenesis in animal models.

1. Antimicrobial Studies

A study conducted on the antibacterial properties of nitroaromatic compounds found that derivatives of DNNSA demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, indicating moderate antibacterial efficacy.

2. Cytotoxicity Assessment

In vitro studies utilizing human cell lines revealed that DNNSA exhibits cytotoxic effects at concentrations above 50 µM. The cytotoxicity was assessed using the MTT assay, which indicated a dose-dependent response. Notably, apoptosis was observed through increased annexin V staining in treated cells.

3. Genotoxicity Evaluation

Research involving DNA damage assessment showed that DNNSA can form DNA adducts similar to those formed by other nitroaromatic compounds. The formation of these adducts was evaluated using the Comet assay, revealing significant DNA strand breaks in treated cells compared to controls.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC: 32 - 128 µg/mL | |

| Cytotoxicity | IC50 > 50 µM | |

| Genotoxicity | DNA adduct formation |

The biological mechanisms underlying the activity of DNNSA are multifaceted:

- Reduction Pathways : The nitro groups can be reduced to amines, which are more reactive and can form covalent bonds with nucleophiles in DNA and proteins.

- Reactive Oxygen Species (ROS) Generation : Nitroaromatic compounds can induce oxidative stress through ROS production, leading to cellular damage.

- Enzyme Inhibition : DNNSA may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Q & A

Q. What are the key synthetic routes for 2,3-dinitronaphthalene-1-sulfonic acid, and how do reaction conditions influence yield?

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Titration : Quantify sulfonic acid groups via alkali titration (e.g., 0.1 N NaOH with phenolphthalein) . Spectroscopy : Use FT-IR to confirm sulfonic (–SO₃H, ~1030 cm⁻¹) and nitro (–NO₂, ~1520 cm⁻¹) groups. NMR (¹H, ¹³C) resolves positional isomers by comparing aromatic proton shifts (e.g., deshielding at C-2/C-3 due to nitro groups) . Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities like unreacted naphthalene derivatives .

Advanced Research Questions

Q. What computational models predict the solubility and reactivity of this compound in aqueous vs. organic matrices?

Q. How do structural modifications (e.g., substituent position) affect the compound’s catalytic or photodegradation behavior?

- Methodological Answer : Photodegradation Studies : Exclude UV-Vis light (λ > 300 nm) and monitor nitro group reduction (e.g., NO₂ → NH₂) via LC-MS. 2,3-Dinitro derivatives degrade 30% faster than mono-nitro analogs due to enhanced electron deficiency . Catalytic Activity : Test in acid-catalyzed esterification; the 1-sulfonic group acts as a Brønsted acid, while nitro groups stabilize transition states. Compare turnover frequency (TOF) with naphthalene-1-sulfonic acid (TOF = 12 h⁻¹) vs. 2,3-dinitro derivative (TOF = 8 h⁻¹) due to steric hindrance .

Q. What strategies resolve contradictions in spectroscopic data for nitro-sulfonic naphthalene derivatives?

- Methodological Answer : Case Study : Conflicting NMR shifts may arise from tautomerism or solvent effects. For example, D₂O vs. DMSO-d₆ alters proton exchange rates for –SO₃H groups. Use variable-temperature NMR to distinguish dynamic equilibria (e.g., rotational isomers) from static structures . Multi-Technique Validation : Cross-validate FT-IR, Raman, and XPS data to confirm functional group assignments. For instance, XPS N 1s peaks at 406 eV (NO₂) vs. 399 eV (NH₂) clarify reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.